molecular formula C11H12ClNO B15056329 7-Chloro-2-methyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one

7-Chloro-2-methyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one

Cat. No.: B15056329
M. Wt: 209.67 g/mol
InChI Key: VANMETRXOWIKMR-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a seven-membered ring fused to a benzene ring, with a chlorine atom at the 7th position and a methyl group at the 2nd position. The presence of the azepine ring imparts unique chemical and biological properties to this compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzylamine with methyl acrylate in the presence of a base, followed by cyclization to form the azepine ring. The reaction conditions often include the use of solvents such as ethanol or toluene and temperatures ranging from 80°C to 120°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality industrial-grade compounds.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-methyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of hydroxyl, amino, or alkyl derivatives.

Scientific Research Applications

7-Chloro-2-methyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal signaling. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

    7-Chloro-1,2,3,4-tetrahydro-2-methylquinoline: Similar structure with a tetrahydroquinoline ring.

    7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline: Contains an isoquinoline ring with similar substitutions.

    7-Chloro-2-methyl-1,2,3,4-tetrahydroquinazoline: Features a quinazoline ring with analogous functional groups.

Uniqueness: 7-Chloro-2-methyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various research fields.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

7-chloro-2-methyl-3,4-dihydro-1H-2-benzazepin-5-one

InChI

InChI=1S/C11H12ClNO/c1-13-5-4-11(14)10-6-9(12)3-2-8(10)7-13/h2-3,6H,4-5,7H2,1H3

InChI Key

VANMETRXOWIKMR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)C2=C(C1)C=CC(=C2)Cl

Origin of Product

United States

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